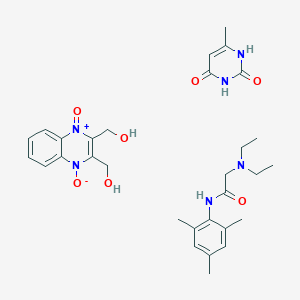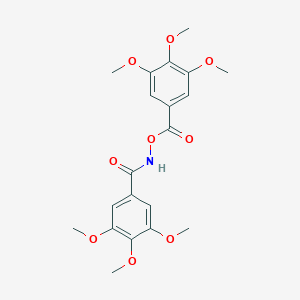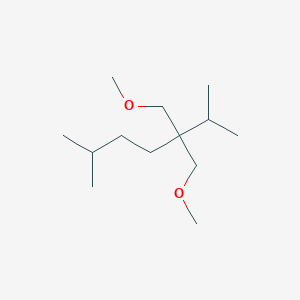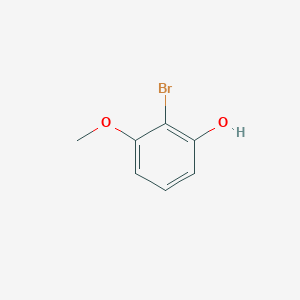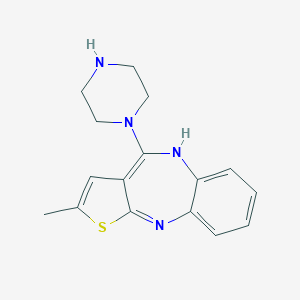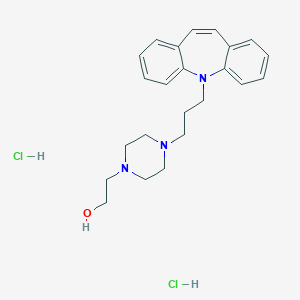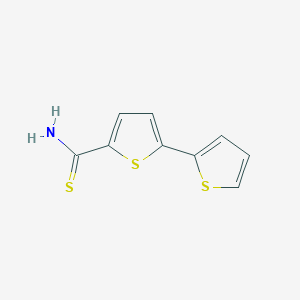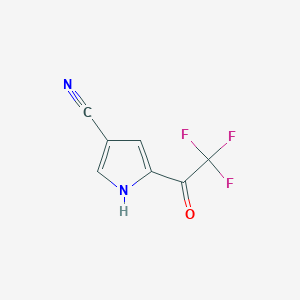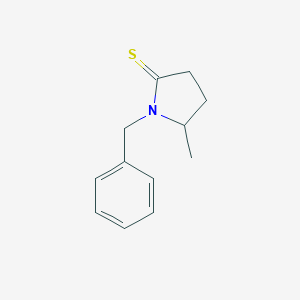
1-Benzyl-5-methylpyrrolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-methylpyrrolidine-2-thione, also known as 5-Methyl-1-benzyl-2-thioxopyrrolidine, is a chemical compound that belongs to the class of thiazolidine-2-thione derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 1-Benzyl-5-methylpyrrolidine-2-thione is not fully understood. However, it is believed to exert its effects by modulating the activity of various enzymes and proteins, including metalloproteases, cyclooxygenases, and phospholipases. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
1-Benzyl-5-methylpyrrolidine-2-thione has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of various enzymes and proteins, including metalloproteases, cyclooxygenases, and phospholipases. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. In vivo studies have demonstrated its potential to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Benzyl-5-methylpyrrolidine-2-thione in lab experiments is its ability to modulate the activity of various enzymes and proteins. This makes it a useful tool for studying the mechanism of action of these proteins and for identifying potential drug targets. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in certain cell lines, which may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-Benzyl-5-methylpyrrolidine-2-thione. One area of interest is its potential as a drug candidate for the treatment of Alzheimer's disease. Several studies have demonstrated its ability to improve cognitive function and reduce inflammation in animal models of the disease. Another area of interest is its potential as a tool for studying the mechanism of action of various enzymes and proteins. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of 1-Benzyl-5-methylpyrrolidine-2-thione involves the reaction of benzylamine with carbon disulfide in the presence of sodium hydroxide, followed by the addition of methyl iodide. The resulting product is then treated with hydrogen chloride to obtain the final compound. This synthesis method has been described in several scientific publications, including the Journal of Organic Chemistry and Tetrahedron Letters.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-methylpyrrolidine-2-thione has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, HIV, and Alzheimer's disease. In pharmacology, it has been studied for its potential neuroprotective and anti-inflammatory effects. In biochemistry, it has been used as a tool to study the mechanism of action of various enzymes and proteins.
Eigenschaften
CAS-Nummer |
127839-92-3 |
|---|---|
Produktname |
1-Benzyl-5-methylpyrrolidine-2-thione |
Molekularformel |
C12H15NS |
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
1-benzyl-5-methylpyrrolidine-2-thione |
InChI |
InChI=1S/C12H15NS/c1-10-7-8-12(14)13(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChI-Schlüssel |
NYDLBBAOBWANFK-UHFFFAOYSA-N |
SMILES |
CC1CCC(=S)N1CC2=CC=CC=C2 |
Kanonische SMILES |
CC1CCC(=S)N1CC2=CC=CC=C2 |
Synonyme |
2-Pyrrolidinethione, 5-methyl-1-(phenylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



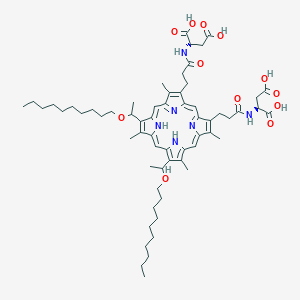
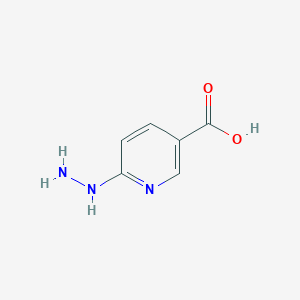
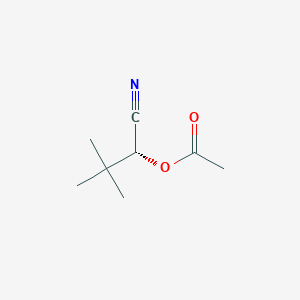
![6-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164572.png)
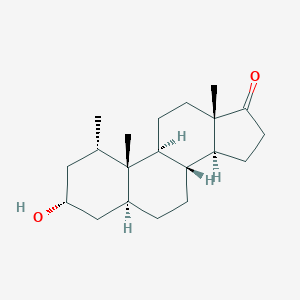
![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)
